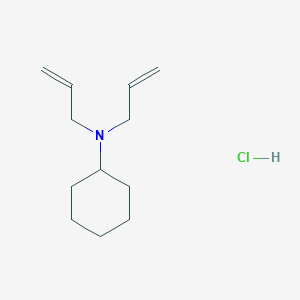

N,N-Diallylcyclohexylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14825-72-0 |

|---|---|

Molecular Formula |

C12H22ClN |

Molecular Weight |

215.76 g/mol |

IUPAC Name |

N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride |

InChI |

InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H |

InChI Key |

LXKZWRPDOSDEEE-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C1CCCCC1.Cl |

Canonical SMILES |

C=CCN(CC=C)C1CCCCC1.Cl |

Other CAS No. |

14825-72-0 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diallylcyclohexylamine Hydrochloride

Traditional Alkylation Routes and Process Optimization

The most conventional method for synthesizing N,N-Diallylcyclohexylamine is through the direct N-alkylation of cyclohexylamine (B46788) with an allyl halide, followed by conversion to its hydrochloride salt. This nucleophilic substitution reaction is typically carried out by treating cyclohexylamine with two equivalents of an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The reaction proceeds in a stepwise manner, with the initial formation of N-allylcyclohexylamine, which then undergoes a second alkylation to yield the desired N,N-diallylcyclohexylamine. The final step involves treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Key parameters for process optimization include the choice of solvent, temperature, and base. Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the reaction. The temperature is typically controlled to prevent side reactions, and a range of inorganic or organic bases, such as potassium carbonate or triethylamine, can be used.

Table 1: Typical Reaction Parameters for Traditional Alkylation

| Parameter | Condition | Rationale |

| Reactants | Cyclohexylamine, Allyl Bromide | Readily available starting materials. |

| Solvent | Acetonitrile | Aprotic polar solvent facilitates S_N_2 reaction. |

| Base | Potassium Carbonate | Inexpensive and effective acid scavenger. |

| Temperature | 50-70 °C | Balances reaction rate and minimizes side products. |

| Stoichiometry | 1:2.2 (Amine:Allyl Halide) | Excess allyl halide drives the reaction to completion. |

Industrial-Scale Preparation Techniques and Considerations

On an industrial scale, the direct alkylation route may be less favorable due to the cost of alkyl halides and the formation of salt byproducts that require disposal. researchgate.net Therefore, reductive amination is often the preferred method for large-scale amine synthesis. researchgate.net

For the industrial preparation of N,N-Diallylcyclohexylamine hydrochloride, a plausible route would be the reductive amination of cyclohexanone (B45756) with diallylamine (B93489). This process typically involves the reaction of the ketone and the amine in the presence of a reducing agent and a catalyst. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other hydride reagents.

Considerations for industrial-scale synthesis include:

Catalyst Selection and Recovery: The choice of a cost-effective and reusable catalyst is crucial.

Reaction Conditions: Optimizing temperature and pressure to ensure high conversion and selectivity.

Product Isolation: Efficient methods for separating the product from the reaction mixture and catalyst are necessary.

Waste Management: Minimizing and treating waste streams, particularly those containing metal catalysts.

Exploration of Alternative Synthetic Approaches

Beyond traditional alkylation and reductive amination, other synthetic strategies could be explored for the preparation of N,N-Diallylcyclohexylamine. One such approach is the use of phase-transfer catalysis. This method can enhance the rate of reaction between the aqueous and organic phases in the alkylation of cyclohexylamine, potentially leading to higher yields and milder reaction conditions.

Another alternative could involve the use of allyl alcohol as the alkylating agent in the presence of a suitable catalyst, which would be a more environmentally friendly approach compared to using allyl halides.

Comparative Analysis of Preparation Methods: Yield, Efficiency, and Purity

The choice of synthetic method for this compound depends on various factors, including the desired scale of production, cost considerations, and purity requirements.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Typical Yield | Reaction Time | Purity Concerns | Key Advantages | Key Disadvantages |

| Direct Alkylation | Moderate to High | 6-24 hours | Over-alkylation, residual starting materials | Simple procedure, well-established | Use of corrosive halides, salt byproduct |

| Reductive Amination | High | 4-12 hours | Byproducts from side reactions of the ketone | High atom economy, avoids halides | Requires specialized equipment (for hydrogenation) |

| Phase-Transfer Catalysis | High | 4-8 hours | Catalyst contamination | Milder conditions, faster reaction rates | Cost of the phase-transfer catalyst |

Synthetic Challenges and Strategies for Overcoming Them

A primary challenge in the synthesis of N,N-Diallylcyclohexylamine via direct alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. youtube.comlumenlearning.com This occurs because the tertiary amine product is still nucleophilic and can react with the alkylating agent. To mitigate this, a slight excess of the amine starting material can be used, or the reaction can be carefully monitored and stopped once the desired product is formed.

Another challenge is the purification of the final product. The presence of unreacted starting materials and byproducts can complicate the isolation of pure this compound. Chromatographic techniques or recrystallization may be necessary to achieve high purity.

Stereoselective Synthesis Approaches (if applicable)

The synthesis of this compound does not typically involve the creation of a chiral center, as both cyclohexylamine and the allyl groups are achiral. Therefore, stereoselective synthesis is generally not applicable to this compound. If a chiral derivative of cyclohexylamine were used as a starting material, the stereochemistry of the final product would depend on whether the chiral center is affected by the reaction conditions. However, for the parent compound, this is not a consideration.

Mechanistic Investigations of Reactions Involving N,n Diallylcyclohexylamine Hydrochloride

Elucidation of Reaction Pathways

Detailed mechanistic studies for N,N-Diallylcyclohexylamine hydrochloride have not been specifically reported. However, based on the structure, a primary reaction pathway of interest would be radical-initiated cyclopolymerization. In analogous systems like N,N-diallylamine, the reaction is understood to proceed via an intramolecular-intermolecular mechanism.

A hypothetical reaction pathway for this compound would likely involve:

Initiation: A radical initiator would abstract a hydrogen atom or add to one of the allyl groups.

Intramolecular Cyclization: The resulting radical would then attack the second allyl group within the same molecule, leading to the formation of a five- or six-membered ring. The formation of a five-membered ring (pyrrolidinium derivative) is generally favored kinetically in such cyclizations.

Propagation: The cyclized radical would then react with another monomer molecule, propagating the polymer chain.

Competing reactions could include intermolecular propagation without initial cyclization, leading to a polymer with pendant double bonds, and chain transfer reactions. The presence of the cyclohexyl group might sterically influence the rate and regioselectivity of these steps compared to simpler diallylamines.

Mechanistic Insights into its Chemical Behavior

The chemical behavior of this compound is dictated by the presence of the tertiary amine, the two allyl groups, and the cyclohexyl substituent. The hydrochloride salt form indicates the amine is protonated, which would prevent it from acting as a nucleophile until neutralized.

Once neutralized to the free amine, the lone pair on the nitrogen atom can participate in various reactions. The allyl groups are susceptible to electrophilic addition, radical reactions, and transition-metal-catalyzed transformations. The protonated form, being more electron-withdrawing, would influence the reactivity of the allyl groups, potentially making them less susceptible to electrophilic attack but more prone to certain radical or nucleophilic additions. Theoretical studies on related diallylammonium compounds suggest that the cationic nature significantly facilitates the cyclization step over simple intermolecular propagation during polymerization.

Kinetic Studies of this compound Transformations

No specific kinetic data for reactions involving this compound is available in the reviewed literature. Kinetic studies for such a compound would be essential to understand the rates of various potential reactions, such as its cyclopolymerization.

A hypothetical kinetic study of its cyclopolymerization might involve monitoring the disappearance of the monomer or the appearance of the polymer over time using techniques like spectroscopy (NMR or IR) or chromatography (GC or HPLC). The data could be used to determine the rate law, activation energy, and the influence of various factors like initiator concentration, temperature, and solvent on the reaction rate.

Table 1: Hypothetical Kinetic Parameters for Diallylamine (B93489) Derivative Cyclopolymerization

| Parameter | Investigated Factor | Potential Effect on this compound |

| Rate Constant (k) | Initiator Concentration | Rate would likely show a direct, possibly fractional-order, dependence. |

| Temperature | Rate would increase with temperature, following the Arrhenius equation. | |

| Activation Energy (Ea) | Cyclohexyl Group | The bulky cyclohexyl group might increase the activation energy for intermolecular propagation due to steric hindrance, potentially favoring intramolecular cyclization. |

| Ratio of k_cyclization / k_propagation | Monomer Concentration | A lower monomer concentration would favor the unimolecular cyclization step over the bimolecular propagation step. |

This table is illustrative and not based on experimental data for the specific compound.

Stereochemical Implications in Reaction Mechanisms

The stereochemistry of reactions involving this compound could be complex, particularly in cyclization reactions. The formation of the new stereocenters on the resulting pyrrolidine (B122466) ring during cyclopolymerization would be a key aspect to investigate.

The approach of the radical to the second double bond during the intramolecular cyclization step can lead to different diastereomers. The stereochemical outcome would likely be influenced by the conformation of the transition state, which would aim to minimize steric interactions involving the bulky cyclohexyl group. The formation of cis or trans substituents on the newly formed ring is a critical consideration in the mechanism. While specific studies are absent for this compound, related research on diallylamine derivatives often shows a preference for the formation of kinetically controlled products.

Computational Chemistry and Molecular Modeling of N,n Diallylcyclohexylamine Hydrochloride

Theoretical Frameworks and Methodologies Applied to Cyclohexylamine (B46788) Derivatives

The computational investigation of cyclohexylamine derivatives, including N,N-Diallylcyclohexylamine hydrochloride, is grounded in fundamental theoretical frameworks such as quantum mechanics (QM) and molecular mechanics (MM). wavefun.com The choice between these methodologies depends on the desired balance between accuracy and computational cost. wavefun.com

Quantum Mechanics (QM): QM methods, such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are based on solving the Schrödinger equation. arxiv.orgmdpi.com These first-principles approaches provide highly accurate information about the electronic structure of a molecule, making them ideal for studying reaction mechanisms, electronic properties, and spectroscopic data. wavefun.comrsc.org For cyclohexylamine derivatives, DFT is often employed to investigate electronic structure, intramolecular hydrogen bonds, and vibrational frequencies. nih.gov

Molecular Mechanics (MM): MM methods use classical physics to model molecules. wavefun.com In this approach, atoms are treated as spheres, and bonds are treated as springs. The energy of the system is calculated using a force field, which is a set of parameters that define the potential energy of a molecule's structure. MM is computationally less expensive than QM, making it suitable for studying large systems and for performing molecular dynamics simulations to explore conformational landscapes. wavefun.comrush.edu

The application of these frameworks allows researchers to build a comprehensive understanding of the molecule's behavior, from its static electronic properties to its dynamic movements over time.

| Methodology | Core Principle | Primary Application for Cyclohexylamine Derivatives | Key Advantage | Key Limitation |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electron distribution. | Calculating electronic properties, reaction energetics, and molecular geometry. wavefun.com | High accuracy. | Computationally expensive, limited to smaller systems. |

| Molecular Mechanics (MM) | Uses classical physics and force fields to model atomic interactions. | Simulating large systems, studying conformational changes, and protein-ligand docking. wavefun.com | Computationally efficient. | Less accurate, dependent on the quality of the force field. |

Quantum Chemical Calculations: Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations are indispensable for determining the precise three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) in this compound.

Molecular Geometry Optimization: The first step in most quantum chemical studies is to find the lowest energy conformation of the molecule. wavefun.com For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the cyclohexyl ring and the two allyl groups attached to the nitrogen atom. The cyclohexyl ring typically adopts a stable chair conformation. The orientation of the diallyl amino substituent (axial vs. equatorial) is a key aspect determined by these calculations. Methods like DFT with appropriate basis sets (e.g., 6-311++G(2d,2p)) are commonly used for this purpose. mdpi.com

Electronic Structure Analysis: Once the geometry is optimized, the electronic properties can be analyzed. This includes calculating the molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net Additionally, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions. The positive charge associated with the hydrochloride ion will significantly influence the electronic structure around the nitrogen atom.

Below is a table of typical calculated properties for a cyclohexylamine derivative.

| Property | Description | Typical Value/Observation |

| C-N Bond Length | The distance between a carbon atom of the cyclohexyl ring and the nitrogen atom. | ~1.47 Å |

| C-C Bond Length (ring) | The average distance between adjacent carbon atoms in the cyclohexyl ring. | ~1.54 Å |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Electrostatic Potential | The charge distribution around the molecule. | A region of high positive potential is expected around the protonated amine group. |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum calculations provide a static picture, molecular mechanics and molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. rush.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements over time. rush.edurutgers.edu

These simulations are particularly useful for:

Conformational Analysis: The allyl groups and the cyclohexyl ring are flexible. MD simulations can explore the different accessible conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor.

Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). This provides a realistic view of how the solvent influences the molecule's structure and dynamics.

Thermodynamic Properties: By analyzing the trajectories from MD simulations, it is possible to calculate thermodynamic properties such as free energy differences between different states.

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which provides the mathematical description of the potential energy of the system. rutgers.edu

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. These predictions are often based on descriptors derived from quantum chemical calculations. researchgate.net

Reactivity Descriptors: Several calculated parameters can serve as indicators of reactivity:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system. researchgate.net

Molecular Hardness (η): Measures the resistance to a change in the number of electrons. Hard molecules tend to be less reactive. researchgate.netscispace.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors help in understanding how the molecule might behave in a chemical reaction. For instance, the nitrogen atom, even when protonated, and the double bonds in the allyl groups are potential sites for chemical reactions.

Quantitative Structure-Property Relationship (QSPR): In addition to these theoretical descriptors, computational chemists can develop QSPR models. These are statistical models that correlate the chemical structure with experimental properties, such as reaction rates. nih.gov By training a model on a dataset of related amine compounds, it becomes possible to predict the reactivity of new molecules like this compound. nih.govacs.org More recently, machine learning approaches are being employed to build highly accurate predictive models from quantum chemical data. digitellinc.comnih.gov

| Reactivity Descriptor | Method of Calculation | Interpretation |

| HOMO Energy | Quantum Chemical Calculation | Higher energy indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Quantum Chemical Calculation | Lower energy indicates a greater tendency to accept electrons (electrophilicity). |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | A larger value indicates lower reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η | A higher value indicates a stronger electrophile. researchgate.net |

Analysis of Intramolecular and Intermolecular Interactions

The physical and chemical properties of this compound are heavily influenced by a network of non-covalent interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular).

Intramolecular Interactions: These are interactions between different parts of the same molecule. In this compound, this could involve weak hydrogen bonds or van der Waals forces between one of the allyl chains and the cyclohexyl ring, which would influence the molecule's preferred conformation.

Intermolecular Interactions: These interactions govern how the molecules pack together in a solid state or associate in a solution. For an ionic compound like this compound, the key interactions are:

Hydrogen Bonding: The protonated amine group (N+-H) is a strong hydrogen bond donor and will form strong hydrogen bonds with the chloride anion (Cl-). In a solution like water, it would also donate hydrogen bonds to solvent molecules.

Electrostatic Interactions: The strong attraction between the positively charged diallylcyclohexylammonium cation and the negatively charged chloride anion is a primary force holding the crystal lattice together.

Dispersion Forces: These are weak, non-directional forces that are significant for the nonpolar parts of the molecule, such as the cyclohexyl ring and the hydrocarbon portions of the allyl groups. mdpi.comnih.gov

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components (electrostatics, induction, dispersion, and exchange-repulsion), providing a detailed understanding of the nature of these intermolecular forces. mdpi.comnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density to characterize and quantify these interactions. mdpi.com

Data Management and Sharing in Computational Chemistry Research for Related Compounds

The vast amount of data generated from computational chemistry studies on cyclohexylamine derivatives and other related compounds necessitates robust data management and sharing practices. researchgate.net This ensures that the data is findable, accessible, interoperable, and reusable (FAIR).

Modern approaches leverage semantic web technologies to create structured data platforms. nih.gov A typical workflow involves:

Encapsulating raw output from various computational chemistry software packages into a standardized Extensible Markup Language (XML) file. researchgate.net

Converting this XML file into a format like JavaScript Object Notation for Linked Data (JSON-LD) based on a formal ontology for computational chemistry. researchgate.netnih.gov

Publishing this data on web portals where it can be easily accessed and queried by both humans and computer agents. researchgate.netnih.gov

This systematic approach to data management is crucial for building large, searchable databases of computational results. Such databases can be used to train new machine learning models, validate new computational methods, and accelerate the discovery and design of new molecules with desired properties, ultimately streamlining scientific progress. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The comprehensive characterization of N,N-Diallylcyclohexylamine hydrochloride necessitates the use of a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt would lead to a downfield shift of protons near the positively charged nitrogen atom.

Cyclohexyl Protons: The protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the upfield region of the spectrum. The proton attached to the carbon bearing the nitrogen (N-CH) would be expected at a downfield position compared to the other cyclohexyl protons due to the inductive effect of the nitrogen atom.

Allyl Protons: The two allyl groups would give rise to characteristic signals. The protons on the double bond (vinyl protons) would appear in the olefinic region (typically δ 5-6 ppm). The terminal =CH₂ protons would likely be a multiplet, and the internal =CH- proton would be a multiplet further downfield. The methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-) would be deshielded and appear as a doublet.

Ammonium (B1175870) Proton: The proton on the quaternary ammonium ion (N⁺-H) would likely appear as a broad singlet at a significantly downfield chemical shift, and its position could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms.

Cyclohexyl Carbons: The six carbon atoms of the cyclohexyl ring would show distinct signals. The carbon atom directly attached to the nitrogen (N-C) would be the most downfield among the saturated carbons.

Allyl Carbons: The allyl groups would exhibit three distinct signals: one for the terminal vinyl carbon (=CH₂), one for the internal vinyl carbon (=CH-), and one for the methylene carbon adjacent to the nitrogen (-N-CH₂-).

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Cyclohexyl N-CH | ~3.0 - 3.5 (multiplet) | ~60 - 65 |

| Cyclohexyl CH₂ | ~1.0 - 2.0 (multiplets) | ~25 - 35 |

| Allyl -N-CH₂- | ~3.5 - 4.0 (doublet) | ~50 - 55 |

| Allyl =CH- | ~5.8 - 6.2 (multiplet) | ~130 - 135 |

| Allyl =CH₂ | ~5.2 - 5.5 (multiplet) | ~118 - 122 |

| Ammonium N⁺-H | Variable, broad singlet (downfield) | N/A |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable method, as it is a soft ionization technique ideal for analyzing salts. The analysis would be performed on the free base, N,N-Diallylcyclohexylamine, after neutralization, or the cation could be observed directly.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula (C₁₂H₂₁N).

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Common fragmentation pathways for tertiary amines include the loss of alkyl or allyl groups.

Expected Fragmentation Patterns:

Loss of an allyl group: A significant fragment would be expected at [M - C₃H₅]⁺, corresponding to the loss of one of the allyl radicals.

Loss of a cyclohexyl group: Fragmentation involving the cleavage of the cyclohexyl ring could also occur.

Formation of allyl cation: A peak corresponding to the allyl cation [C₃H₅]⁺ might be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands.

Expected FTIR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N⁺-H Stretch | 2400 - 2700 (broad) | Characteristic of a secondary ammonium salt. |

| C-H Stretch (sp³) | 2850 - 3000 | Aliphatic C-H bonds in the cyclohexyl and allyl groups. |

| C-H Stretch (sp²) | 3010 - 3100 | Vinylic C-H bonds of the allyl groups. |

| C=C Stretch | 1640 - 1680 | Alkene double bond in the allyl groups. |

| C-N Stretch | 1000 - 1250 | Carbon-nitrogen bond stretching. |

| =C-H Bend | 910 - 990 | Out-of-plane bending of vinylic C-H bonds. |

Raman Spectroscopy and its Variants

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the carbon-carbon double bonds and the skeletal vibrations of the cyclohexyl ring.

C=C Stretch: A strong and sharp peak corresponding to the symmetric stretching of the C=C bond in the allyl groups would be expected around 1640-1680 cm⁻¹.

C-C Skeletal Vibrations: The vibrations of the cyclohexyl ring would give rise to a series of characteristic peaks in the fingerprint region of the spectrum.

Electron Energy-Loss Spectroscopy (EELS) and Coupled Techniques

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy loss of electrons as they pass through a sample. epdf.pub It is most often coupled with transmission electron microscopy (TEM) or scanning transmission electron microscopy (STEM). nih.gov EELS is a powerful tool for elemental analysis, particularly for light elements, and can provide information about chemical bonding and electronic properties. nih.govepo.org

However, the application of EELS is generally focused on solid-state materials, thin films, and nanomaterials. researchgate.net For a small organic molecule like this compound, EELS would not be a conventional or practical characterization method. The high-energy electron beam would likely cause significant radiation damage to the organic compound before meaningful data could be acquired. epo.org Therefore, while a powerful technique in materials science, EELS is not typically employed for the routine structural elucidation of this type of chemical compound.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection could be achieved using a UV detector (if the molecule has a chromophore, though it is weak for this compound) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Gas chromatography could be used for the analysis of the free base, N,N-Diallylcyclohexylamine. The hydrochloride salt is non-volatile and would need to be neutralized and extracted into an organic solvent before injection. A polar capillary column would be appropriate for separating the tertiary amine. A flame ionization detector (FID) would provide a quantitative response, while a mass spectrometer (GC-MS) would allow for definitive identification of the compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica (B1680970) gel plate could be used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine) to achieve good separation. Visualization could be achieved using an iodine chamber or a potassium permanganate (B83412) stain.

The purity of this compound would be determined by the percentage of the main peak area in the chromatogram obtained from HPLC or GC analysis.

Elemental Analysis and Quantitative Determination

The characterization of this compound relies on precise methodologies to confirm its elemental composition and to quantify its presence in various samples. These techniques are fundamental in ensuring the purity and identity of the compound in research and industrial applications.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the molecule, which serves as a primary confirmation of its empirical and molecular formula. The chemical formula for this compound is C₁₂H₂₂ClN. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u).

The theoretical weight percentages of each element are presented in the table below. These values are the benchmark against which experimentally determined data from techniques like combustion analysis are compared to verify the purity and identity of a synthesized batch of the compound.

Quantitative Determination

While specific, validated quantitative methods for this compound are not extensively detailed in publicly available literature, established analytical techniques for similar amine hydrochlorides and diallyl compounds can be readily adapted for its determination. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC): Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step to convert the non-volatile salt into its more volatile free base (N,N-Diallylcyclohexylamine) is typically required. This is often achieved by treating the sample with a strong base. The resulting free amine can then be analyzed by GC, commonly with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification. semanticscholar.orgresearchgate.net The use of an internal standard is recommended to ensure high accuracy and precision. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the quantification of non-volatile or thermally labile compounds. This compound can be analyzed directly by HPLC, often using reverse-phase columns. sielc.compharmjournal.ru A common mobile phase might consist of a mixture of acetonitrile and an aqueous buffer. sielc.compharmjournal.ru Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). nih.govmdpi.comnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a UV-absorbing or fluorescent tag can be employed. researchgate.netresearchgate.net

The table below summarizes potential analytical methodologies for the quantitative determination of this compound, based on techniques used for analogous compounds.

Validation of any chosen analytical method is crucial and should be performed according to established guidelines (e.g., ICH) to ensure specificity, linearity, accuracy, precision, and robustness for its intended purpose.

Advanced Applications in Chemical Sciences Excluding Biological/clinical

Role as a Key Intermediate in Fine Chemical Synthesis

While N,N-Diallylcyclohexylamine hydrochloride is primarily recognized for its role in polymer chemistry, its fundamental structure as a substituted diallylamine (B93489) lends itself to being a valuable intermediate in fine chemical synthesis. The reactivity of its diallyl functional groups is the cornerstone of its utility.

Diallylamine derivatives are a class of compounds used in the synthesis of more complex molecules. The two allyl groups contain reactive double bonds that can participate in a variety of organic reactions. This dual reactivity allows for the construction of intricate molecular architectures. The process of free radical induced polymerization of diallylamines is known as cyclopolymerization, which proceeds through a series of alternating intra-intermolecular additions to form polymer chains containing five- or six-membered rings, such as pyrrolidine (B122466) and piperidine (B6355638) moieties. tandfonline.com This cyclopolymerization capability makes diallylamine derivatives, including this compound, important intermediates for creating polymers with specific cyclic structures embedded within their backbones. tandfonline.come3s-conferences.org

The synthesis of high-molecular-weight polymers from diallylamine monomers can be challenging due to competing reactions like chain transfer, which often leads to the formation of smaller oligomeric products. researchgate.netresearchgate.net However, research into controlling these polymerization reactions, for instance by ensuring the monomer is fully protonated (as in the hydrochloride salt form), has enabled the synthesis of high-molecular-weight polymers. researchgate.netresearchgate.net These polymers serve as platforms for further chemical modification, making the initial monomer a key starting point for complex macromolecular structures.

Applications in Polymer Science and Flocculant Technology

The primary application of this compound in the chemical sciences is as a monomer for the synthesis of cationic polymers. Its ability to polymerize into a water-soluble, positively charged macromolecule is central to its function in various industrial processes.

Polymers derived from this compound function as cationic flocculants. In water treatment and papermaking, microscopic undesirable particles are often negatively charged, leading to their stable suspension in water. Cationic polymers are essential for destabilizing these suspensions and causing the particles to aggregate into larger flocs that can be easily separated. alumichem.com

The mechanism of flocculation by these cationic polymers involves two primary actions:

Charge Neutralization: The positively charged polymer chains adsorb onto the surface of negatively charged suspended particles (like clays, silts, or cellulose (B213188) fines), neutralizing their surface charge. This eliminates the electrostatic repulsion that keeps the particles apart.

Bridging: The long polymer chains can attach to multiple particles simultaneously, creating physical bridges between them. This bridging action draws the particles together to form large, settleable agglomerates or flocs. researchgate.net

Cationic polyacrylamides and other cationic polymers are widely used for these purposes. polyacrylamidefactory.commdpi.com Polymers made from diallylamine derivatives fit within this class of materials and are effective in clarifying water and wastewater. tandfonline.comalumichem.com

| Mechanism | Description | Target Particles | Industrial Process |

|---|---|---|---|

| Charge Neutralization | The cationic polymer neutralizes the negative surface charge of suspended particles, reducing electrostatic repulsion. | Clay, Silt, Organic Matter, Cellulose Fines | Wastewater Treatment, Raw Water Clarification |

| Bridging | Long polymer chains adsorb onto multiple particles, physically linking them together to form larger flocs. | Suspended Solids, Colloidal Particles | Sludge Dewatering, Papermaking (Retention) |

In the papermaking industry, retaining fine cellulose fibers, fillers (like calcium carbonate or clay), and other additives in the paper sheet is crucial for quality and cost-efficiency. chemipaz.comdiva-portal.org Cationic polymers, referred to as retention aids, are added to the pulp slurry to improve the retention of these fine particles. polyacrylamidefactory.comiropolymer.com

When poly(this compound) is used as a retention aid, its cationic chains adsorb onto the negatively charged surfaces of both the cellulose fibers and the filler particles. polyacrylamidefactory.com This action neutralizes charge and facilitates the formation of bridges, effectively attaching the smaller filler particles to the larger fibers. This prevents the fines from being washed away with the water during the sheet-forming process. The benefits include improved drainage of water from the pulp, increased machine speed, better paper formation, and reduced material loss into the whitewater system. chemipaz.comgoogle.com

| Application | Function | Benefit | Mechanism |

|---|---|---|---|

| Papermaking | Retention Aid | Improves retention of fibers and fillers; enhances drainage. chemipaz.comiropolymer.com | Electrostatic interaction and bridging between anionic fibers and fillers. |

| Water Treatment | Flocculant | Clarifies water by removing suspended solids. alumichem.com | Charge neutralization and aggregation of colloidal particles. |

| Sludge Dewatering | Dewatering Agent | Increases the efficiency of water removal from sludge. alumichem.com | Flocculation of solid particles to facilitate solid-liquid separation. |

Potential in Material Science and Novel Material Development

The potential of this compound in material science stems from the unique polymerization behavior of 1,6-dienes, a class to which it belongs. As previously mentioned, these monomers undergo a process called cyclopolymerization. tandfonline.comacs.org

Instead of simple linear polymerization through one of the allyl groups, the radical polymerization of diallylamines proceeds via an alternating sequence of intramolecular (cyclization) and intermolecular (propagation) steps. nih.govacs.org This results in a polymer backbone that incorporates cyclic units, predominantly five-membered pyrrolidine rings. tandfonline.com

This specific polymer architecture offers several avenues for novel material development:

Structural Rigidity: The inclusion of cyclic units in the polymer backbone increases its rigidity compared to analogous linear polymers, which can lead to materials with higher thermal stability and distinct mechanical properties.

Functional Polymers: The resulting polyamine structure can be further modified. The nitrogen atoms within the backbone can be quaternized or used as sites for grafting other polymer chains, leading to the development of functional materials such as ion-exchange resins or novel coatings. tandfonline.com

Tailored Properties: The presence of the cyclohexyl group attached to the nitrogen is significant. This bulky, hydrophobic group can influence the polymer's solubility, hydrophobicity, and interaction with other materials. By creating copolymers with other monomers, materials scientists can precisely tailor these properties for specific applications, such as specialty coatings, adhesives, or membranes.

The study of how different substituents on the diallylamine nitrogen (like the cyclohexyl group) affect the efficiency of cyclopolymerization versus competing reactions is an active area of research. acs.orgnih.gov Understanding these mechanisms allows for the design of new polymers with controlled architectures and predictable properties, positioning this compound as a valuable monomer for the creation of advanced materials.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N,N-Diallylcyclohexylamine hydrochloride with high purity?

- Methodology : Optimize reaction stoichiometry by controlling the molar ratio of cyclohexylamine to allyl chloride in an inert atmosphere (e.g., nitrogen). Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis. Purify the product via recrystallization in ethanol/water (70:30 v/v) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Safety : Handle allyl chloride with extreme caution due to its volatility and toxicity. Use fume hoods and PPE (gloves, goggles) as per OSHA guidelines .

Q. How to characterize this compound using spectroscopic techniques?

- NMR Analysis : Confirm structure via H NMR (DMSO-d6, 400 MHz): δ 5.8–5.6 ppm (diallyl protons), δ 3.2–2.8 ppm (cyclohexyl protons). Compare with reference spectra of analogous arylcyclohexylamines (e.g., N-Benzylcyclohexylamine hydrochloride) .

- Mass Spectrometry : Use ESI-MS in positive ion mode to detect the [M+H] peak at m/z ~225. Validate against theoretical molecular weight (CHNCl) .

Q. What are the key storage conditions to prevent degradation of this compound?

- Store in amber vials at −20°C under nitrogen to avoid oxidation of allyl groups. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation). Avoid long-term storage in aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. How to resolve contradictions in solubility data for this compound across different solvents?

- Experimental Design : Conduct systematic solubility studies in polar (water, methanol) and non-polar solvents (hexane, chloroform) at 25°C and 40°C. Use UV-Vis spectroscopy (λ = 254 nm) for quantification. Note discrepancies due to hygroscopicity or solvent impurities .

- Data Interpretation : Cross-validate with thermogravimetric analysis (TGA) to rule out solvent retention artifacts. Compare results with structurally similar hydrochlorides (e.g., Dimethylethylamine hydrochloride) .

Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound?

- HPLC-MS/MS : Employ a reverse-phase column (Zorbax SB-C8) with a mobile phase of 0.1% formic acid in acetonitrile/water. Use MRM transitions to identify impurities like residual allyl chloride (m/z 76 → 41) or cyclohexylamine derivatives (m/z 100 → 83) .

- GC-FID : Derivatize volatile impurities with BSTFA and analyze using a DB-5MS column (30 m × 0.25 mm). Calibrate against certified reference standards .

Q. How to assess the compound’s stability under varying pH conditions for pharmacokinetic studies?

- Protocol : Prepare buffered solutions (pH 1–10) and incubate at 37°C. Withdraw aliquots at 0, 24, 48, and 72 hours. Quantify degradation products via LC-MS and model kinetics using first-order decay equations. Note pH-dependent hydrolysis of the allyl group at pH > 8 .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., NMDA receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.